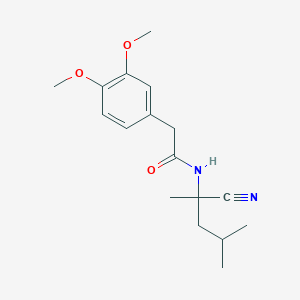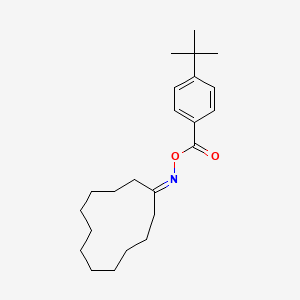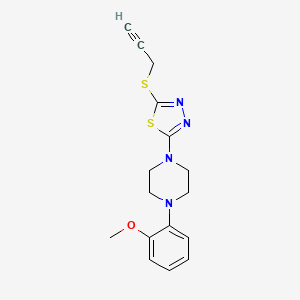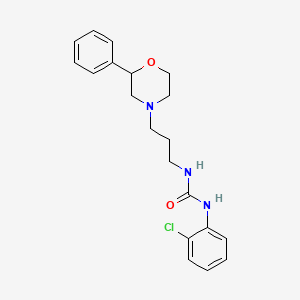
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DMCM, is a compound that has been widely studied for its potential use in scientific research. DMCM is a type of benzodiazepine receptor antagonist, which means that it can block the effects of benzodiazepine drugs in the brain. Benzodiazepines are a class of drugs that are commonly used to treat anxiety and insomnia, but they can also have negative side effects and be addictive. DMCM may be useful in studying the effects of benzodiazepines on the brain, as well as in developing new treatments for anxiety and other conditions.
作用機序
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide works by binding to the benzodiazepine receptor in the brain, which is a type of GABA-A receptor. GABA-A receptors are responsible for inhibiting the activity of neurons in the brain, which can help to reduce anxiety and promote relaxation. Benzodiazepines like diazepam and alprazolam bind to the benzodiazepine receptor and enhance the activity of GABA-A receptors, leading to their anxiolytic and sedative effects. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide, on the other hand, blocks the effects of benzodiazepines by binding to the same receptor site but without activating the receptor. This can help researchers to better understand the role of benzodiazepines in the brain and nervous system.
Biochemical and Physiological Effects:
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. For example, N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to increase the release of GABA in the brain, which can help to reduce anxiety and promote relaxation. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to decrease the activity of certain neurotransmitters, such as acetylcholine and noradrenaline, which can have a calming effect on the brain. In addition, N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-convulsant properties, which may make it useful in treating seizure disorders.
実験室実験の利点と制限
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has a number of advantages for use in scientific research. It is a potent and selective benzodiazepine receptor antagonist, which means that it can be used to study the effects of benzodiazepines without interfering with other neurotransmitter systems. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, there are also some limitations to the use of N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments. For example, it can be difficult to administer N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide to animals in a controlled manner, as it has a relatively short half-life and can be rapidly metabolized. In addition, N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide can have some off-target effects on other neurotransmitter systems, which may complicate interpretation of experimental results.
将来の方向性
There are a number of future directions for research on N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide and related compounds. One area of interest is the development of new benzodiazepine receptor antagonists that are more potent and selective than N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide. These compounds could be used to better understand the role of benzodiazepines in the brain and to develop new treatments for anxiety and other conditions. Another area of interest is the use of N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Finally, there is ongoing research into the molecular mechanisms of N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide and related compounds, which may help to identify new targets for drug development.
合成法
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized using a variety of methods, including reaction of the corresponding acid chloride with the appropriate amine, or reaction of the corresponding carboxylic acid with the appropriate isocyanate. One common synthesis method involves reacting 3,4-dimethoxyphenylacetic acid with 1-cyano-1,3-dimethylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be purified using column chromatography or other methods.
科学的研究の応用
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been used in a variety of scientific research applications, including studies of the effects of benzodiazepines on the brain and nervous system. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide can be used to block the effects of benzodiazepines, allowing researchers to study the role of these drugs in various physiological and behavioral processes. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has also been studied as a potential treatment for anxiety and other conditions, as it may be able to reduce the negative effects of benzodiazepine drugs without causing addiction or other side effects.
特性
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)10-17(3,11-18)19-16(20)9-13-6-7-14(21-4)15(8-13)22-5/h6-8,12H,9-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBCPKSMGVWULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2785698.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2785700.png)


![2-[2-(3-Nitrophenyl)hydrazinylidene]propanediamide](/img/structure/B2785704.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)




![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B2785714.png)

![(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2785720.png)
![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2785721.png)